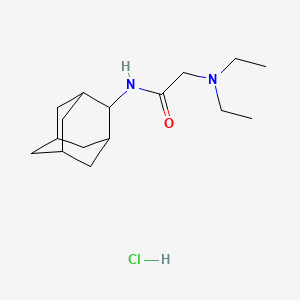

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride

Description

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride is a synthetic compound characterized by a unique structural framework combining an adamantane moiety with a diethylaminoacetamide group. The diethylamino group contributes to basicity and solubility in physiological conditions, while the acetamide backbone is a common feature in bioactive molecules, including anesthetics and anticonvulsants. The hydrochloride salt form improves aqueous solubility, facilitating pharmaceutical formulation.

Properties

IUPAC Name |

N-(2-adamantyl)-2-(diethylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O.ClH/c1-3-18(4-2)10-15(19)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,3-10H2,1-2H3,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMRNAGQYUXVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1C2CC3CC(C2)CC1C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the following steps:

Formation of Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other molecules.

Amidation Reaction: The functionalized adamantane derivative undergoes an amidation reaction with diethylaminoacetic acid or its derivatives under controlled conditions to form the desired compound.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be performed on the amide group to yield corresponding amines.

Substitution: The compound can participate in substitution reactions, especially at the diethylamino group, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Hydroxylated adamantane derivatives.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the reaction of adamantane derivatives with diethylamine and acetic acid derivatives. The resulting compound exhibits a unique structure that contributes to its biological activity. The adamantane moiety enhances lipophilicity, which is crucial for the pharmacokinetic properties of the compound, affecting absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that adamantane derivatives, including N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride, exhibit notable antimicrobial properties. A study demonstrated that compounds with an adamantane structure showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity of Adamantane Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| 6b | Staphylococcus aureus | Moderate |

| 10c | Escherichia coli | High |

| 13 | Candida albicans | Moderate |

Anti-inflammatory Effects

In addition to antimicrobial properties, N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride has been investigated for its anti-inflammatory effects. In preclinical models, compounds derived from adamantane showed dose-dependent reduction in inflammation markers in carrageenan-induced paw edema assays .

Table 2: Anti-inflammatory Activity Results

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 13 | 10 | 45 |

| 14 | 20 | 60 |

Sigma-2 Receptor Ligands

Recent studies have explored the use of adamantane-based compounds as ligands for the sigma-2 receptor, which is implicated in various cancer types. Molecular docking studies revealed that these compounds can effectively bind to sigma-2 receptors, suggesting their potential as anticancer agents . The ability to modify these compounds further through N-alkylation or amide formation allows for the development of targeted therapies for tumor imaging and cytotoxic drug delivery.

Table 3: Sigma-2 Receptor Binding Affinities

| Compound | Binding Affinity (Ki nM) |

|---|---|

| Reference Compound | 16 |

| N-(adamantan-2-yl)-compound | Comparable |

Neuroprotective Agents

The neuroprotective potential of adamantane derivatives is another area of active research. Compounds with this scaffold have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies and Clinical Insights

Several studies have investigated the pharmacological profiles of adamantane derivatives:

- Study on Antimicrobial Efficacy : A series of S-substituted and N-substituted derivatives were synthesized and tested for their antimicrobial activity against a range of pathogens. The results highlighted that modifications to the adamantane core significantly influenced the potency against specific bacteria and fungi .

- Anti-inflammatory Study : In a controlled experiment using rat models, the anti-inflammatory effects were quantified, demonstrating that certain derivatives could significantly reduce inflammation compared to controls .

- Cancer Research : A study involving sigma-2 receptor ligands showed that adamantane-based compounds could inhibit tumor growth in cell lines expressing sigma-2 receptors, supporting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The adamantane core allows the compound to penetrate biological membranes, while the diethylaminoacetamide group can interact with various enzymes and receptors. This dual functionality enables the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-(Adamantan-1-yl)-2-chloroacetamide

- Molecular Formula: C₁₂H₁₈ClNO

- Key Features: Replaces the diethylamino group with a chlorine atom. The adamantane-1-yl substitution (vs. 2-yl in the target compound) alters steric interactions.

- Properties: Crystallizes in an orthorhombic lattice (Pbca) with distinct hydrogen-bonding networks .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives

- Representative Example : Compound 5a–y (from )

- Key Features : Incorporates an indole ring and oxoacetamide group alongside adamantane.

- These derivatives exhibit varied bioactivity, with some showing promise in anticancer assays .

- Applications : Experimental candidates for oncology; divergent mechanism compared to the target compound.

Diethylaminoacetamide Derivatives

Lidocaine Hydrochloride

- Molecular Formula : C₁₄H₂₂N₂O·HCl

- Key Features: Shares the 2-(diethylamino)acetamide backbone but substitutes adamantane with a 2,6-dimethylphenyl group .

- Properties :

- Solubility : High aqueous solubility due to hydrochloride salt.

- Activity : Sodium channel blocker with rapid onset (1–2 minutes) and short duration (~1 hour).

- Metabolism : Hepatic CYP450-mediated degradation.

- Applications : Gold-standard local anesthetic and antiarrhythmic.

2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Features : Chloroacetamide with methoxymethyl and diethylphenyl groups .

- Properties: Lipophilicity: Lower than adamantane derivatives due to lack of rigid hydrocarbon framework. Toxicity: Associated with environmental persistence and carcinogenicity in rodents.

- Applications : Herbicide; structurally distinct but highlights the role of substituents in toxicity profiles.

Comparative Data Table

Key Research Findings

Adamantane vs. The 2-yl adamantane isomer in the target compound may exhibit less steric hindrance than 1-yl derivatives, improving receptor interaction .

Diethylamino Group Impact: Essential for sodium channel modulation in lidocaine; similar activity is plausible for the target compound but modulated by adamantane’s bulk .

Chloroacetamide Toxicity: Chloro-substituted analogues (e.g., alachlor) demonstrate higher ecological toxicity, underscoring the safety advantage of diethylamino substitution .

Biological Activity

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride is a compound derived from the adamantane family, known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which provides significant stability and lipophilicity, enhancing its interaction with biological targets. The presence of the diethylamino group contributes to its pharmacological profile, potentially affecting its solubility and receptor binding capabilities.

Biological Activity Overview

N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride has been investigated for various biological activities, including:

- Antiviral Properties : Studies have indicated that adamantane derivatives can exhibit antiviral effects, particularly against influenza viruses. The mechanism often involves interference with viral replication processes.

- Antibacterial Effects : Research has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.

- Anti-inflammatory Activity : Compounds in the adamantane class have been noted for their anti-inflammatory properties, which may be beneficial in managing conditions characterized by inflammation.

The biological activity of N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes:

- Sigma Receptor Modulation : Similar compounds have been shown to interact with sigma receptors, which play a role in various neurological processes. Molecular docking studies suggest that this compound may bind effectively to sigma-2 receptors, potentially influencing cellular signaling pathways related to cancer cell proliferation.

- Inhibition of Enzyme Activity : The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to the inhibition of enzymatic functions critical for cellular metabolism.

Antiviral Activity

In a study exploring the antiviral potential of adamantane derivatives, N-(adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride was assessed for its efficacy against influenza A virus. The results demonstrated significant inhibition of viral replication in vitro, supporting its potential use as an antiviral agent .

Antibacterial Activity

A series of experiments tested the antibacterial properties of various adamantane derivatives, including this compound. It displayed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

Research on anti-inflammatory activity revealed that this compound could reduce inflammation in animal models. In carrageenan-induced paw edema tests, it showed significant dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory therapy .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.